3-Phenylpropylamine
Overview
Description
3-Phenylpropylamine is a small molecule that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by an propan-1-amine .
Synthesis Analysis
3-Phenylpropylamine is used for the synthesis of various pharmaceuticals . It has been used in the amidation of TEMPO-oxidized cellulose nanocrystals .
Molecular Structure Analysis
The molecular formula of 3-Phenylpropylamine is C9H13N . The molecule contains a total of 23 bonds. There are 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .
Chemical Reactions Analysis
3-Phenylpropylamine has been involved in various chemical reactions. For instance, it has been used in the amidation of TEMPO-oxidized cellulose nanocrystals . It has also been used in the synthesis of palladium complexes, which were applied in the aerobic oxidation of alcohols as heterogeneous catalysts .
Physical And Chemical Properties Analysis
3-Phenylpropylamine has a molecular weight of 135.21 . It has a boiling point of 221 °C and a density of 0.951 g/mL at 25 °C . It is slightly soluble in chloroform and ethyl acetate, but not miscible in water .
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
3-Phenylpropylamine (3-PPA) has been extensively studied in vibrational spectroscopy. Research has explored its stable forms, using infrared and Raman spectroscopy to investigate its molecular structure. The most stable form identified is the trans-trans-gauche (TTG) conformation (Ünal, Şenyel & Şentürk, 2009). Another study used NMR spectroscopy, density functional theory, and ab initio Hartree–Fock calculations to analyze its molecular structure and solvent effects on its properties (Şenyel, Ünal & Alver, 2009).
Application in Fungicides
3-Phenylpropylamines have been identified as a new class of systemic fungicides. Their fungicidal activity depends not only on their structure but also on their conformation (Himmele & Pommer, 1980).
Use in Catalysis
3-Phenylpropylamine has been used in the synthesis of palladium complexes. These complexes have applications in catalysis, particularly in the aerobic oxidation of alcohols to aldehydes or ketones (Karami et al., 2015).
Use in Hofmann-type Complexes
3-Phenylpropylamine is used in the formation of Hofmann-type complexes. These complexes have been studied for their vibrational spectra and thermal behavior, contributing to the understanding of metal-ligand interactions (Ünal, Şentürk & Şenyel, 2009).
Enantiomeric Separation
1-Dimethyl-3-phenylpropylamine enantiomers have been separated using pressurized capillary electrochromatography, illustrating the compound's utility in chiral separation techniques (Li Ying, 2010).
Surface Modification and Nanotechnology
3-Phenylpropylamine has been used in the modification of cellulose nanocrystals, demonstrating its potential in nanotechnology and materials science (Le Gars et al., 2020).
Photophysics and Photochemistry
Research on nitrophenyldihydropyridines has revealed insights into intramolecular electron transfer, with 3-phenylpropylamine derivatives showing promise in photophysics and photochemistry applications (Fasani et al., 2006).
Synthesis of Luminescent Compounds
3-Phenylpropylamine has been involved in the synthesis of luminescent metal complexes, such as tricarbonylrhenium(I) polypyridine complexes, showing potential in sensor technology (Louie et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQWQRTDLVQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174307 | |
Record name | 3-Phenylpropylamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 3-Phenylpropylamine | |
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Vapor Pressure |
0.11 [mmHg] | |
Record name | 3-Phenylpropylamine | |
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Product Name |
3-Phenylpropylamine | |
CAS RN |
2038-57-5 | |
Record name | Benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2038-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Phenylpropylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038575 | |
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Record name | 3-Phenylpropylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04410 | |
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Record name | 3-Phenylpropylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87080 | |
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Record name | 3-Phenylpropylamine | |
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Record name | 3-phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.376 | |
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Record name | 3-PHENYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8326EZ31P | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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